N-Nitrosodiethanolamine (NDELA) in Cosmetics: A Technical Guide to Formation, Analysis, and Inhibition
N-Nitrosodiethanolamine (NDELA) in Cosmetics: A Technical Guide to Formation, Analysis, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiethanolamine (NDELA), a potent carcinogen, can form in cosmetic products through the reaction of specific amine precursors with nitrosating agents. This technical guide provides an in-depth analysis of the NDELA formation mechanism, offering detailed experimental protocols for its detection and quantification, and summarizing key data on its formation kinetics and inhibition. Understanding these factors is critical for the development of safer cosmetic formulations and for ensuring regulatory compliance.
The Core Mechanism of NDELA Formation
The formation of N-nitrosodiethanolamine (NDELA) in cosmetic products is a chemical process that requires the presence of both an amine precursor and a nitrosating agent.[1] The primary amine precursors are diethanolamine (DEA) and triethanolamine (TEA), which are common ingredients in cosmetics used as emulsifiers, pH adjusters, and wetting agents.[2][3]
The nitrosating agents are typically nitrites (such as sodium nitrite), nitrates, and nitrogen oxides.[4] These can be present as impurities in raw materials or can be formed from other ingredients, such as certain preservatives like 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 5-bromo-5-nitro-1,3-dioxane (Bronidox), which can release nitrogen compounds.[5]
The reaction proceeds as follows:
-
Nitrosation of Secondary Amines (DEA): Diethanolamine, a secondary amine, can directly react with a nitrosating agent to form NDELA.[5] This reaction is significantly influenced by the pH of the cosmetic formulation.
-
Nitrosation of Tertiary Amines (TEA): Triethanolamine, a tertiary amine, can also lead to the formation of NDELA. The mechanism is slower and involves a rate-limiting step of nitrosative dealkylation, where a carbon-nitrogen bond is cleaved to form a secondary amine, which is then available for nitrosation.[6][7] Technical-grade TEA, which often contains DEA as an impurity (up to 15%), can lead to significantly higher levels of NDELA formation compared to pure TEA.[6][8] The nitrosation rate of DEA is 10 to 20 times faster than that of TEA, depending on the pH.[6]
Factors Influencing NDELA Formation
Several factors can influence the rate of NDELA formation in cosmetic products:
-
pH: The formation of NDELA is highly dependent on the pH of the product. Acidic conditions, particularly a pH between 2 and 4, significantly accelerate the nitrosation reaction.[9][10] While the reaction was initially thought to occur only under acidic conditions, it can also happen at near-neutral and basic pH, sometimes catalyzed by other substances.[6]
-
Temperature: Elevated temperatures increase the rate of NDELA formation.[9]
-
Light: Exposure to both ultraviolet (UV) and visible (VIS) light can also promote the formation of NDELA.[9]
-
Concentration of Precursors: Higher concentrations of DEA, TEA, and nitrosating agents lead to a greater yield of NDELA.[11]
The following diagram illustrates the primary pathways for NDELA formation in cosmetics.
Caption: Primary pathways for NDELA formation in cosmetics.
Quantitative Data on NDELA Formation and Inhibition
The following tables summarize quantitative data from studies on NDELA formation under various conditions and the efficacy of different inhibitors.
Table 1: Impact of Environmental Conditions on NDELA Formation
This table presents the residual NDELA concentrations from the nitrosation of Triethanolamine (TEA) and Diethanolamine (DEA) with Sodium Nitrite (SN) under different storage conditions at pH 2.
| Amine Precursor | Condition | Residual NDELA (µg/mL) |
| TEA + SN | 10°C | 0.8 ± 0.1 |
| 25°C | 1.2 ± 0.2 | |
| Fluorescent Light | 1.5 ± 0.1 | |
| VIS (4000 lux) | 2.1 ± 0.3 | |
| UV (2 W/m²) | 2.5 ± 0.2 | |
| 40°C | 3.2 ± 0.4 | |
| 50°C | 4.5 ± 0.5 | |
| DEA + SN | 10°C | 1.1 ± 0.2 |
| 25°C | 1.8 ± 0.3 | |
| Fluorescent Light | 2.2 ± 0.2 | |
| 40°C | 3.5 ± 0.4 | |
| 50°C | 4.8 ± 0.6 | |
| VIS (4000 lux) | 5.3 ± 0.5 | |
| UV (2 W/m²) | 6.2 ± 0.7 |
Data from a study on the formation and inhibition of NDELA in cosmetics. The study observed that at pH 2, NDELA concentrations increased significantly under various storage conditions.[9][12]
Table 2: Inhibition of NDELA Formation by Antioxidants
This table shows the reduction in NDELA concentration in the presence of various inhibitors at different concentrations after 72 hours of exposure to different conditions at pH 2.
| Inhibitor | Inhibitor Conc. (ppm) | Condition | NDELA Reduction (%) |
| d-Mannitol | 10 | 50°C | ~10% |
| 100 | 50°C | ~20% | |
| 1000 | 50°C | ~35% | |
| Vitamin C | 10 | 50°C | ~25% |
| 100 | 50°C | ~50% | |
| 1000 | 50°C | ~80% | |
| Vitamin E | 10 | 50°C | ~30% |
| 100 | 50°C | ~65% | |
| 1000 | 50°C | ~90% |
Data from a study demonstrating that at high concentrations (100 or 1000 µg/ml), Vitamin E significantly decreased residual NDELA compared to control levels under acidic pH 2, but not under basic pH 6.[1][9][12] To reduce NDELA, it is recommended to add Vitamin E or Vitamin C as inhibitors of nitrosation to cosmetic formulations at concentrations between 100 and 1000 µg/ml.[9]
Experimental Protocols for NDELA Analysis
Accurate and sensitive analytical methods are essential for detecting and quantifying NDELA in cosmetic products. The most common methods are based on chromatography coupled with a specific detector.
UPLC-MS/MS Method for NDELA Determination
This method offers high sensitivity and specificity for the detection of NDELA.[13]
3.1.1. Sample Preparation [2][13]
-
For Water-Soluble/Dispersible Samples:
-
Weigh approximately 1.0 g of the cosmetic sample.
-
Add a known amount of deuterated NDELA (d8-NDELA) as an internal standard.
-
Dilute with 20.0 mL of water.
-
Shake for 15 minutes and centrifuge if necessary.
-
Perform Solid Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a water/methanol mixture, and elute NDELA with methanol.
-
-
For Non-Water-Dispersible Samples:
-
Perform a liquid-liquid extraction with dichloromethane.
-
3.1.2. UPLC-MS/MS Analysis [2][13]
-
Chromatographic Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase: Gradient elution with 1mM ammonium acetate containing 0.1% acetic acid and methanol.
-
Ionization: Electrospray positive ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
NDELA transitions: m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier).
-
d8-NDELA transition: m/z 143.1 > 111.0.
-
-
Quantification: Create a standard curve over a concentration range of 1-100 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) are typically around 10 µg/kg and 20 µg/kg, respectively.[13]
The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of NDELA.
Caption: Experimental workflow for UPLC-MS/MS analysis of NDELA.
HPLC with Post-Column Photolysis and Derivatization (ISO 10130)
This official method involves separating NDELA by HPLC, followed by its conversion to nitrite through UV photolysis, and then colorimetric detection.[7][14]
3.2.1. Sample Preparation [7]
-
Extraction is similar to the UPLC-MS/MS method, using water and either SPE with a C18 cartridge or liquid-liquid extraction with dichloromethane.
3.2.2. HPLC and Post-Column Reaction [7]
-
HPLC Separation: NDELA is separated from the cosmetic matrix using a reversed-phase HPLC column.
-
Post-Column Photolysis: The N-nitroso bond of NDELA is cleaved by UV photolysis, forming a nitrite ion.
-
Griess Reaction and Derivatization: The nitrite reacts with sulfanilamide in an acidic medium (diazotization), which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a purple azo dye.
-
Detection: The resulting colored compound is quantified spectrophotometrically at a maximum wavelength of 540 nm.
3.2.3. Confirmation [7]
-
The presence of NDELA can be confirmed by repeating the analysis without the UV photolysis step; in this case, no peak corresponding to NDELA should be detected.
Inhibition of NDELA Formation
To minimize the formation of NDELA in cosmetic products, several strategies can be employed:
-
Ingredient Selection: Avoid the use of DEA and minimize the concentration of TEA. When using TEA, ensure it is of high purity with minimal DEA contamination.[6]
-
Control of Nitrosating Agents: Raw materials should be sourced to have low levels of nitrite and nitrate contamination. Avoid the use of preservatives that can act as nitrosating agents in formulations containing ethanolamines.
-
Formulation pH: Maintain a pH that is not conducive to nitrosation. Since acidic conditions are a major driver, formulating at a higher pH can significantly reduce the risk, although formation can still occur under certain conditions.
-
Use of Inhibitors: Incorporate antioxidants into the formulation. Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) have been shown to be effective at scavenging nitrosating agents and inhibiting the formation of NDELA.[9] The recommended concentration for these inhibitors is between 100 and 1000 µg/ml.[9]
Conclusion
The formation of N-Nitrosodiethanolamine in cosmetics is a significant safety concern that arises from the interaction of common cosmetic ingredients under specific conditions. By understanding the underlying chemical mechanisms, controlling the formulation's pH and ingredient quality, and incorporating effective inhibitors, researchers and product developers can significantly mitigate the risk of NDELA contamination. The analytical methods detailed in this guide provide the necessary tools for the accurate monitoring of NDELA levels, ensuring product safety and regulatory compliance.
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- 8. Occurrence of N‐nitrosodiethanolamine (NDELA) in cosmetics from the Dutch market | Semantic Scholar [semanticscholar.org]
- 9. Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
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